2-Cyclopropoxy-N1-methylisophthalamide
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Overview
Description
2-Cyclopropoxy-N1-methylisophthalamide is a chemical compound with the molecular formula C12H14N2O3 and a molecular weight of 234.254 g/mol . This compound is characterized by the presence of a cyclopropoxy group and a methylisophthalamide moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-N1-methylisophthalamide typically involves the reaction of cyclopropylamine with isophthalic acid derivatives under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Purification is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-N1-methylisophthalamide can undergo various chemical reactions, including:
Oxidation: The cyclopropoxy group can be oxidized to form hydroxylated derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyclopropoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used under basic conditions.
Major Products Formed
Oxidation: Hydroxylated derivatives of the cyclopropoxy group.
Reduction: Amines derived from the reduction of the amide group.
Substitution: Substituted derivatives at the cyclopropoxy group.
Scientific Research Applications
2-Cyclopropoxy-N1-methylisophthalamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-N1-methylisophthalamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The cyclopropoxy group may play a role in enhancing the binding affinity and specificity of the compound. Pathways involved in its mechanism of action include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropoxy-N1-methylterephthalamide: Similar structure but with a terephthalic acid moiety.
2-Cyclopropoxy-N1-methylbenzamide: Contains a benzamide group instead of an isophthalamide group.
Uniqueness
2-Cyclopropoxy-N1-methylisophthalamide is unique due to its specific combination of a cyclopropoxy group and a methylisophthalamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H14N2O3 |
---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
2-cyclopropyloxy-3-N-methylbenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C12H14N2O3/c1-14-12(16)9-4-2-3-8(11(13)15)10(9)17-7-5-6-7/h2-4,7H,5-6H2,1H3,(H2,13,15)(H,14,16) |
InChI Key |
WOEPEUCPKXVKPW-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1OC2CC2)C(=O)N |
Origin of Product |
United States |
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